molecular formula C16H22N2O2 B11851894 tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate

tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1-carboxylate

Cat. No.: B11851894
M. Wt: 274.36 g/mol
InChI Key: WGOULFWIVXQKSA-UHFFFAOYSA-N
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Description

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds, such as this one, are known for their rigid and highly three-dimensional nature, which can enhance their interaction with biological targets. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction uses isatin-derived azomethine ylides and activated olefins as the main reactants. The reaction conditions often include the use of methanol as a solvent and L-proline as a catalyst . The reaction proceeds through the formation of a highly reactive intermediate, which then undergoes cycloaddition to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl spiro[indoline-3,3’-pyrrolidine]-1-carboxylate is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl spiro[2H-indole-3,3'-pyrrolidine]-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)18-11-16(8-9-17-10-16)12-6-4-5-7-13(12)18/h4-7,17H,8-11H2,1-3H3

InChI Key

WGOULFWIVXQKSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNC2)C3=CC=CC=C31

Origin of Product

United States

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